molecular formula C8H8ClNO2 B3004778 4-Amino-2-chloro-5-methylbenzoic acid CAS No. 1357944-41-2

4-Amino-2-chloro-5-methylbenzoic acid

Cat. No.: B3004778
CAS No.: 1357944-41-2
M. Wt: 185.61
InChI Key: TZZDMHQYJWDAME-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-methylbenzoic acid is a distinct organic compound characterized by a benzene (B151609) ring substituted with four different functional groups: an amino group (-NH2), a chloro group (-Cl), a methyl group (-CH3), and a carboxylic acid group (-COOH). Its unique structural arrangement, particularly the relative positions of these substituents, dictates its chemical properties and potential applications. While specific, in-depth research on this particular isomer is not as abundant as for some of its structural relatives, its importance can be inferred from its role as a potential chemical intermediate and the broader significance of substituted benzoic acids.

Below are the key identification and property data for this compound:

PropertyValue
IUPAC Name This compound
CAS Number 1357944-41-2
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Canonical SMILES CC1=CC(=C(C=C1N)Cl)C(=O)O achemblock.com

This data is compiled from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

Substituted benzoic acids are a broad class of organic compounds that are fundamental building blocks in the synthesis of a vast array of more complex molecules. The presence of various functional groups on the benzene ring significantly influences the reactivity and properties of the carboxylic acid. For instance, the amino group in this compound can act as a directing group in electrophilic aromatic substitution reactions and can be chemically modified, for example, through diazotization. The chlorine atom, being an electron-withdrawing group, can affect the acidity of the carboxylic acid.

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of the corresponding substituted toluenes or the modification of other substituted benzoic acids. For example, a common route to aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid. The synthesis of 4-amino-2-chlorobenzoic acid, a related compound, can be achieved by the reduction of 2-chloro-4-nitrobenzoic acid. chemicalbook.com Similarly, the synthesis of other isomers, such as 2-amino-5-chloro-3-methylbenzoic acid, often involves the chlorination of the corresponding amino-methylbenzoic acid precursor. chemicalbook.com These general synthetic strategies provide a framework for the potential preparation of this compound.

While dedicated research on this compound is limited, its significance is primarily rooted in its potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The structural motifs present in this compound are found in various biologically active molecules.

Para-aminobenzoic acid (PABA) and its derivatives are known to be important building blocks in the development of a wide range of novel molecules with potential medical applications. researchgate.netnih.govdntb.gov.ua These derivatives have shown a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The structural diversity of PABA-containing drugs is vast, with numerous substitutions possible on the aromatic ring, as well as at the amino and carboxyl groups. nih.gov This highlights the potential for this compound to serve as a scaffold for the synthesis of new therapeutic agents.

The synthesis of various substituted benzamides from substituted benzoic acids has been a focus of pharmaceutical research. For instance, a United States patent describes the preparation of a series of substituted benzoic acid amides, including derivatives of 2-amino-3-chloro-5-methyl-benzoic acid, which have shown potential as anxiolytics, anticonvulsives, and antiemetics. This underscores the value of chloro- and methyl-substituted aminobenzoic acids as precursors to pharmacologically active compounds.

Furthermore, isomers of the title compound, such as 2-amino-5-chloro-3-methylbenzoic acid, are known intermediates in the synthesis of insecticides. patsnap.com This suggests a potential research trajectory for this compound in the development of new agrochemicals. The specific arrangement of the substituents in this compound could lead to novel compounds with unique biological activities, warranting further investigation into its synthetic utility and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZDMHQYJWDAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 4 Amino 2 Chloro 5 Methylbenzoic Acid

Established Synthetic Pathways and Chemical Transformations

Established synthetic routes often rely on a sequence of well-understood reactions, providing reliable, albeit sometimes lengthy, methods for obtaining the target compound. These pathways frequently involve the manipulation of functional groups on a pre-existing benzene (B151609) ring.

Direct chlorination of an activated aromatic ring is a common strategy for introducing a chlorine atom. In the context of aminobenzoic acids, the amino group is a strong activating group, directing electrophiles to the ortho and para positions. When the para position is blocked, chlorination typically occurs at an available ortho position.

N-chlorosuccinimide (NCS) is a frequently used reagent for this purpose, offering milder reaction conditions compared to chlorine gas. For instance, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid can be achieved by treating 2-amino-3-methylbenzoic acid with NCS in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com A similar strategy involves the chlorination of 2-amino-3-methylbenzoic acid using NCS and a catalytic amount of benzoyl peroxide, which can yield the product in approximately 87.7% yield. google.com Another related process describes the reaction of 4-amino-2-methoxy-methyl benzoate (B1203000) with NCS in a DMF solution at 65-75°C to achieve chlorination. google.com The choice of solvent and temperature is crucial for controlling the selectivity and preventing side reactions.

Starting MaterialChlorinating AgentSolventTemperatureYield
2-Amino-3-methylbenzoic acidN-chlorosuccinimideN,N-dimethylformamideReflux83% chemicalbook.com
2-Amino-3-methylbenzoic acidN-chlorosuccinimide / Benzoyl PeroxideN,N-dimethylformamide100 °C87.7% google.com
4-Amino-2-methoxy-methyl benzoateN-chlorosuccinimideN,N-dimethylformamide70 °C87.5% google.com

Amination is typically achieved through the reduction of a nitro group, which is a versatile and widely used method in aromatic chemistry. This two-step process involves an initial nitration of the aromatic ring followed by reduction.

A common pathway starts with a suitable precursor, such as 2-chloro-5-methylbenzoic acid, which would be nitrated to introduce a nitro group at the 4-position. The resulting 2-chloro-4-nitro-5-methylbenzoic acid is then reduced to the target 4-amino-2-chloro-5-methylbenzoic acid. Various reducing agents can be employed for the nitro group reduction, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like iron or tin. chemicalbook.com For example, the synthesis of 4-amino-2-chlorobenzoic acid is accomplished by reducing 2-chloro-4-nitrobenzoic acid. chemicalbook.com Similarly, 2-chloro-5-aminobenzoic acid can be prepared by nitrating ortho-chloro-benzoic acid and subsequently reducing the nitro group. googleapis.comgoogle.com

An alternative amination approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. researchgate.net This method could potentially be used to introduce the amino group by reacting a dichlorinated precursor with an ammonia (B1221849) source.

The carboxylic acid group is often protected as an ester during synthetic sequences to prevent it from interfering with reactions targeting other parts of the molecule, such as halogenation or nitration. creative-peptides.comresearchgate.net This protecting group strategy is crucial for achieving high yields and purity.

A typical sequence involves the esterification of the starting benzoic acid derivative, often using an alcohol (like methanol (B129727) or ethanol) under acidic conditions or a reagent like dimethyl sulfate (B86663). google.com After performing the necessary transformations on the aromatic ring (e.g., chlorination, amination), the ester group is removed through hydrolysis. google.com Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol, is the most common method for cleaving the ester and liberating the free carboxylic acid. google.com For example, a synthetic method for a related compound involves methylation with dimethyl sulfate, chlorination with NCS, and subsequent de-esterification via alkaline hydrolysis. google.com

StepReagentsPurpose
1. EsterificationDimethyl sulfate / Potassium hydroxideProtection of the carboxylic acid group. google.com
2. Ring Transformatione.g., N-chlorosuccinimideIntroduction of substituents like chlorine. google.com
3. HydrolysisPotassium hydroxide / Methanol-WaterDeprotection to restore the carboxylic acid. google.com

The Sandmeyer reaction is a powerful tool for converting an aromatic primary amino group into a variety of substituents, including halogens, via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction could be used to introduce the chlorine atom at the 2-position of the target molecule.

The process would begin with a precursor such as 4,x-diamino-5-methylbenzoic acid. The more reactive amino group would be selectively converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). scirp.org The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom, with the evolution of nitrogen gas. wikipedia.orgnih.gov However, a significant challenge in applying the Sandmeyer reaction to aminobenzoic acids is the potential for competing hydroxylation, where water acts as a nucleophile, leading to the formation of hydroxybenzoic acid by-products. scirp.org

Nucleophilic aromatic substitution (SNAr) provides another avenue for synthesizing substituted benzoic acids. This reaction requires an aromatic ring that is activated by strongly electron-withdrawing groups (such as nitro groups) ortho or para to a leaving group (like a halogen).

A potential SNAr strategy for this compound could involve a precursor like 2,4-dichloro-5-methylbenzoic acid. The chlorine atom at the 4-position is more activated towards nucleophilic attack by an amine (due to the para-carboxyl group) than the chlorine at the 2-position. Regioselective substitution of the 4-chloro group with an amino group could yield the desired product. nih.gov The reactivity and regioselectivity of such substitutions are highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature. nih.gov

Novel and Optimized Synthetic Routes

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing complex organic molecules. These novel routes often involve new reagents, catalysts, or reaction pathways that improve upon established methods.

To reduce costs, cheaper chlorinating agents have been explored as alternatives to NCS. Cyanuric chloride has been identified as a cost-effective reagent for the chlorination of 2-amino-3-methylbenzoic acid, addressing the high expense and difficult post-processing associated with NCS and DMF solvent systems. patsnap.com

Furthermore, innovative metal-free deaminative chlorination methods have been developed that bypass the often harsh and hazardous conditions of the classical Sandmeyer reaction. nih.gov One such strategy uses a pyrylium (B1242799) reagent and an inexpensive chloride source to convert an amino group to a chlorine atom, offering a safer and more selective alternative. nih.gov Another modern approach involves the palladium-catalyzed C-H halogenation of benzoic acids, which allows for the direct installation of a halogen atom at a specific position, guided by the carboxylic acid group. acs.org

One-Pot Synthesis Techniques and Advantages

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in the preparation of complex molecules like this compound and its derivatives. This approach is lauded for its efficiency, reduced waste generation, and simplified operational procedures. sioc-journal.cn A notable example is the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, which are structurally related to the target compound. This process begins with 2-amino-3-methylbenzoic acid and proceeds through three steps without the need to isolate intermediate products. researchgate.net

The key advantages of such a methodology include:

Simplified Work-up: The final product can often be directly separated from the reaction mixture, simplifying the purification process. researchgate.net

Environmental Friendliness: This approach reduces the use of solvents and other purification materials, aligning with the principles of green chemistry. researchgate.net

The synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives has also been achieved through one-pot methods, further demonstrating the versatility of this technique for producing complex aminobenzoic acid structures. researchgate.net Similarly, the reaction of isatoic anhydride (B1165640) with benzyl (B1604629) bromide can yield N-benzyl isatoic anhydride, which upon hydrolysis in the same pot, forms 2-(N-benzyl) amino benzoic acid. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Innovations

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. mdpi.comworldpharmatoday.comjocpr.com These principles are particularly relevant to the synthesis of pharmaceutical intermediates like this compound. worldpharmatoday.com Key green chemistry approaches applicable to its synthesis include the use of greener solvents, biocatalysis, and innovative reaction conditions to minimize waste and energy consumption. mdpi.comjocpr.com

Sustainable synthesis innovations focus on several key areas:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a primary goal. jocpr.com

Biocatalysis: The use of enzymes or whole cells as catalysts can lead to highly selective reactions under mild conditions, reducing energy use and by-product formation. worldpharmatoday.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org

One-Pot Reactions: As discussed previously, one-pot syntheses are inherently greener as they reduce solvent usage and waste generation. acs.orgnih.gov

A practical example of green synthesis in a related context is the one-pot, metal-free production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water, using a carbonaceous bio-based material as a catalyst. mdpi.com This process combines the reduction of a nitro group and the oxidation of a formyl group in a single step, showcasing a sustainable pathway that avoids toxic and expensive reagents. mdpi.com

Catalytic Strategies in Preparation (e.g., cuprous salt catalysis)

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, with copper salts being particularly significant. Copper-catalyzed reactions are valued for their efficiency, low cost, and versatility in forming carbon-halogen and carbon-nitrogen bonds. beilstein-journals.orgmdpi.com

Copper-catalyzed halogenation is an effective method for introducing chlorine or bromine atoms onto an aromatic ring. beilstein-journals.org These reactions can be mediated by various copper species and often proceed via a free-radical mechanism or through the formation of a Cu(III) intermediate. beilstein-journals.orgnih.gov For instance, the chlorination of phenols can be achieved using CuCl2 in the presence of a lithium salt as the halogen source. beilstein-journals.org

In the context of forming the amino group, copper-catalyzed amination of aryl halides is a well-established technique. The Ullmann condensation, a classic example, involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. Modern variations of this reaction have been developed for chlorobenzoic acids, allowing for the chemo- and regioselective synthesis of N-aryl anthranilic acid derivatives without the need for protecting the carboxylic acid group. researchgate.net These reactions can utilize various copper catalysts, including copper powder, cuprous oxide (Cu2O), and cuprous iodide (CuI). researchgate.net

Industrial Process Scale-Up Methodologies and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness. The industrial synthesis of benzoic acid and its derivatives often relies on the liquid-phase oxidation of toluene (B28343) in the presence of transition metal catalysts. google.com

Key factors in the scale-up and optimization of such processes include:

Catalyst Selection and Concentration: The choice of catalyst, such as cobalt or manganese salts, and its concentration are critical for achieving high conversion rates. google.com

Reaction Conditions: Temperature and pressure are carefully controlled to maximize yield and minimize the formation of by-products. google.com

Process Control: Continuous monitoring of the reaction progress is essential for maintaining optimal conditions and ensuring product quality.

Purification: Efficient purification methods are necessary to remove unreacted starting materials and by-products. google.com

Optimization of reaction conditions is an ongoing process in industrial chemistry. For the synthesis of substituted benzoic acids, this can involve fine-tuning parameters such as catalyst loading, reaction time, and temperature to achieve the desired purity and yield.

Precursors and Starting Materials in Chemical Synthesis

The synthesis of this compound and its isomers relies on a variety of readily available starting materials. The specific choice of precursor often dictates the synthetic route and the position of the substituents on the final molecule.

Common precursors include:

2-amino-3-methylbenzoic acid: This compound is a key starting material for the synthesis of isomers such as 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comchemicalbook.com The chlorination of this precursor can be achieved using reagents like N-chlorosuccinimide (NCS) or cyanuric chloride. patsnap.comchemicalbook.com

m-Toluic acid: This precursor can be converted to 2-amino-3-methyl-5-chlorobenzoic acid through a multi-step process involving nitration, hydrogenation, and subsequent chlorination. google.com

p-Aminosalicylic acid: This starting material is used in the synthesis of the analog 4-amino-5-chloro-2-methoxybenzoic acid. The synthesis involves methylation, chlorination, and hydrolysis steps. google.com

The following table summarizes some of the key precursors and their resulting products.

PrecursorReagentsProduct
2-amino-3-methylbenzoic acidN-chlorosuccinimide (NCS), DMF2-amino-5-chloro-3-methylbenzoic acid
m-Toluic acid1. Nitric acid 2. Hydrogenation catalyst 3. Chlorination agent2-amino-3-methyl-5-chlorobenzoic acid
p-Aminosalicylic acid1. Dimethyl sulfate 2. N-chlorosuccinimide 3. Hydrolysis4-amino-5-chloro-2-methoxybenzoic acid

Regioselectivity and Stereochemical Control in Synthesis

Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) is a critical challenge in the synthesis of this compound. The directing effects of the functional groups already present on the ring play a crucial role in determining the position of incoming substituents.

In the case of aniline (B41778) and benzoic acid derivatives, the amino and carboxyl groups are powerful directing groups. nih.govacs.org The amino group is an activating group and directs incoming electrophiles to the ortho and para positions. beilstein-journals.org Conversely, the carboxyl group is a deactivating group and directs incoming substituents to the meta position. When both groups are present, their combined influence, along with steric factors, determines the final regiochemical outcome.

Recent advances in catalysis have provided methods for overcoming the natural directing effects of these functional groups. For example, palladium-catalyzed C-H bromination and chlorination of aniline and benzoic acid derivatives can achieve meta-selectivity, which is contrary to the typical ortho/para-directing nature of the amino group. nih.govrsc.org

As this compound is an achiral molecule, stereochemical control is not a factor in its direct synthesis. However, it is a crucial consideration in the synthesis of chiral derivatives or more complex molecules where this compound serves as an intermediate. researchgate.netacs.org

Synthetic Routes to Isomers and Analogs of this compound

The synthetic methodologies for this compound can be adapted to produce a variety of its isomers and analogs. These related compounds are often important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Isomers:

5-amino-2-chloro-4-methylbenzoic acid: The synthesis of this isomer can start from 2-amino-3-methylbenzoic acid. Chlorination with N-chlorosuccinimide in a solvent like DMF can lead to the desired product with good regioselectivity.

2-amino-5-chloro-3-methylbenzoic acid: This isomer is a key intermediate for certain insecticides. patsnap.com It can be synthesized from 2-amino-3-methylbenzoic acid using various chlorinating agents, including N-chlorosuccinimide or cyanuric chloride. patsnap.comchemicalbook.com An alternative route starts from m-toluic acid, which undergoes nitration, reduction, and then chlorination. google.com

2-amino-4-chloro-5-methylbenzoic acid: This compound is a known chemical intermediate available from various suppliers. achemblock.comchemimpex.com

Analogs:

4-amino-5-chloro-2-methoxybenzoic acid: This analog is an important intermediate for several gastrointestinal drugs. google.com Its synthesis typically starts from p-aminosalicylic acid, which is first methylated using dimethyl sulfate, then chlorinated with N-chlorosuccinimide, followed by hydrolysis of the resulting ester. google.com

The following table provides an overview of the synthesis of some isomers and analogs.

CompoundStarting MaterialKey Reagents
5-amino-2-chloro-4-methylbenzoic acid2-amino-3-methylbenzoic acidN-chlorosuccinimide, DMF
2-amino-5-chloro-3-methylbenzoic acid2-amino-3-methylbenzoic acidCyanuric chloride or NCS
2-amino-3-methyl-5-chlorobenzoic acidm-Toluic acidNitric acid, Hydrogenation, Chlorination agent
4-amino-5-chloro-2-methoxybenzoic acidp-Aminosalicylic acidDimethyl sulfate, NCS, KOH

Chemical Reactivity and Transformation Studies of 4 Amino 2 Chloro 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-amino-2-chloro-5-methylbenzoic acid is polysubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative electronic and steric effects of the existing groups: the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) moieties. The directing effects of these substituents are a key consideration in predicting reactivity.

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect.

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group through inductive effect and hyperconjugation.

Chloro Group (-Cl): A deactivating, ortho-, para-directing group. It withdraws electron density inductively (-I effect) but donates through resonance (+M effect).

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group due to its strong electron-withdrawing nature (-I and -M effects). pharmaguideline.comcutm.ac.in

The positions on the benzene (B151609) ring relative to the -COOH group are C3, C4, C5, and C6. The C6 position is the only unsubstituted carbon. The powerful activating and directing effect of the amino group at C4 dominates the ring's reactivity. It strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. However, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely directed to the C3 position. The C6 position is ortho to the methyl group and meta to the amino group, making it less favored.

Reactions such as nitration or further halogenation would likely occur at the C3 position, ortho to the activating amino group and meta to the deactivating carboxylic acid group. pharmaguideline.com The synthesis of related compounds, such as 2-amino-5-chloro-3-methylbenzoic acid, often involves the chlorination of a 2-amino-3-methylbenzoic acid precursor, demonstrating the directing influence of the amino group. patsnap.comchemicalbook.comgoogle.com

Table 1: Summary of Substituent Directing Effects

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
-COOH C1 -I, -M Deactivating Meta
-Cl C2 -I, +M Deactivating Ortho, Para
-NH₂ C4 +M, -I Activating (Strong) Ortho, Para
-CH₃ C5 +I, Hyperconjugation Activating (Weak) Ortho, Para

Nucleophilic Reactions at the Halogen Site

The chlorine atom at the C2 position of this compound can potentially be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) reaction. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen) is typically required to stabilize the negatively charged intermediate (Meisenheimer complex).

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformations, including salt formation and esterification.

Salt Formation: As a carboxylic acid, the compound reacts readily with bases to form carboxylate salts. For instance, treatment with an alkaline compound like sodium hydroxide (B78521) (NaOH) results in a neutralization reaction to produce the corresponding sodium carboxylate salt. turito.com This reaction is fundamental to modifying the solubility of the compound, as the salt form is generally more water-soluble than the free acid.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. bond.edu.au For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 4-amino-2-chloro-5-methylbenzoate. cutm.ac.in The synthesis of related amino-chloro-benzoic acid methyl esters is a common step in multi-step synthetic sequences. google.com

Reactivity of the Amino Group

The amino group (-NH₂) is a nucleophilic center and can undergo a variety of chemical reactions. While the prompt mentions reduction, the amino group itself is the reduced form of a nitro group. The synthesis of many amino-substituted benzoic acids begins with a nitrated precursor, which is then reduced to the amine. For instance, 2-chloro-5-aminobenzoic acid can be prepared by first nitrating ortho-chloro-benzoic acid and then reducing the resulting nitro group. google.comgoogle.com

The amino group in the target molecule can participate in several characteristic reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Br).

Cross-Coupling Reactions

The carbon-chlorine bond at the C2 position serves as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl halide (this compound) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the organic group from the boron reagent, forming a biaryl compound or an alkyl/vinyl-substituted benzoic acid. The use of cross-coupling reactions to elaborate on halogenated benzoic acids is a common strategy in medicinal chemistry and materials science. acs.org

Other potential cross-coupling reactions include:

Buchwald-Hartwig Amination: To replace the chlorine with a different amino group.

Sonogashira Coupling: To install an alkyne group.

Heck Reaction: To install a vinyl group.

Table 2: Representative Suzuki Coupling Reaction Components

Component Role Example
Aryl Halide Electrophile This compound
Organoboron Reagent Nucleophile Phenylboronic acid
Catalyst Active Species Pd(PPh₃)₄ or Pd(OAc)₂
Base Activator Na₂CO₃, K₂CO₃, or Cs₂CO₃
Solvent Reaction Medium Toluene (B28343), Dioxane, or DMF/Water

Structure-Reactivity Relationships in Related Benzoic Acid Derivatives

The reactivity of a substituted benzoic acid is intrinsically linked to the electronic properties of its substituents. These properties influence both the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic attack.

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens increase acidity by stabilizing the negative charge of the carboxylate anion through their inductive (-I) or mesomeric (-M) effects. libretexts.orglibretexts.org This makes the corresponding benzoic acid a stronger acid (lower pKa) compared to unsubstituted benzoic acid. libretexts.orgopenstax.org

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups (-CH₃) decrease acidity. pharmaguideline.com They destabilize the carboxylate anion by pushing electron density towards the already negatively charged group, making the acid weaker (higher pKa). libretexts.org

These same electronic effects govern the ring's reactivity towards electrophiles. EDGs activate the ring, making it more nucleophilic and reactive towards EAS, while EWGs deactivate it. cutm.ac.in The correlation between a substituent's effect on acidity and its effect on electrophilic substitution is well-established. libretexts.orgopenstax.org For instance, a substituent that increases the acidity of benzoic acid (an EWG) will deactivate the ring towards EAS. nih.gov

Table 3: Effect of Substituents on the Acidity of p-Substituted Benzoic Acids

Substituent (Y) at para-position pKa Effect on Acidity Ring Reactivity towards EAS
-NO₂ 3.41 Increases Deactivating
-CN 3.55 Increases Deactivating
-Cl 4.0 Increases Deactivating
-H 4.19 (Reference) (Reference)
-CH₃ 4.34 Decreases Activating
-OCH₃ 4.46 Decreases Activating
-OH 4.48 Decreases Activating

Data sourced from general chemistry principles illustrating trends. libretexts.orgopenstax.org

Derivatives and Analogous Compounds: Synthesis and Structural Exploration

Synthesis of Ester Derivatives (e.g., methyl 4-amino-2-chloro-5-methylbenzoate)

The synthesis of ester derivatives of 4-Amino-2-chloro-5-methylbenzoic acid is a fundamental transformation, often employed to protect the carboxylic acid group or to modify the compound's solubility and electronic properties. The most common method for this conversion is Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid.

For instance, the synthesis of methyl 4-amino-2-chloro-5-methylbenzoate can be achieved by refluxing the parent acid with methanol and a catalytic amount of sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent elimination of a water molecule yields the corresponding ester.

Alternative methods can be employed, particularly when the starting material is sensitive to strong acids. One such approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Another related synthesis is that of methyl 5-amino-2-chloro-4-fluorobenzoate, which starts from 2-chloro-4-fluoro-5-nitrobenzoic acid. chemicalbook.com The process involves heating with methanol and sulfuric acid to form the methyl ester, followed by hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce the nitro group to an amine. chemicalbook.com This two-step process highlights a common strategy where esterification precedes other transformations. chemicalbook.com

DerivativeStarting MaterialReagentsKey Transformation
Methyl 4-amino-2-chloro-5-methylbenzoateThis compoundMethanol, H₂SO₄Fischer Esterification
Methyl 5-amino-2-chloro-4-fluorobenzoate2-Chloro-4-fluoro-5-nitrobenzoic acid1. CH₃OH, H₂SO₄2. H₂, Pd/CEsterification, Nitro Reduction chemicalbook.com
Methyl 4-amino-5-chloro-2-methoxybenzoate4-Amino-2-methoxy-methyl benzoate (B1203000)N-chlorosuccinimide (NCS)Chlorination google.com

Exploration of Halogenated Analogs and Their Synthetic Utility

The introduction of additional halogen atoms onto the aromatic ring of this compound can significantly alter its chemical and physical properties. These halogenated analogs are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.

Direct halogenation of the benzoic acid core can be achieved using various electrophilic halogenating agents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used to introduce chlorine, bromine, and iodine, respectively. acs.org The regioselectivity of these reactions is directed by the existing substituents on the ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions.

Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the selective installation of halogens. acs.org This methodology can provide access to specific isomers that might be difficult to obtain through classical electrophilic aromatic substitution. acs.org The synthetic utility of these halogenated analogs is vast. The carbon-halogen bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the attachment of a wide range of functional groups, expanding the molecular diversity accessible from the original scaffold.

Acetamido and Hydroxy Derivatives in Synthetic Pathways

In multi-step syntheses, the amino group of this compound is often protected to prevent it from interfering with subsequent reactions. The most common protecting group for an amino function is the acetyl group, forming an acetamido derivative. This is typically achieved by reacting the amino compound with acetic anhydride (B1165640) or acetyl chloride. The resulting acetamido group is less nucleophilic and less prone to oxidation than the free amino group. It can be readily removed later in the synthetic sequence by acidic or basic hydrolysis to regenerate the amine.

For example, the synthesis of 2-methoxy-4-acetamido-5-ethylsulfonyl methyl benzoate utilizes methyl 2-methoxy-4-acetamidobenzoate as a starting material for halogenation and subsequent reactions. patsnap.com Similarly, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid begins with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, where the amino group is protected as an acetamide. google.com

Hydroxy derivatives also play a crucial role as synthetic precursors. A hydroxyl group on the aromatic ring can act as a nucleophile in cyclization reactions to form heterocyclic structures like benzofurans. google.com The synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives, for instance, involves the acylation of 5-amino salicylic (B10762653) acid. mdpi.comnih.gov These compounds serve as building blocks for more complex molecules. mdpi.comnih.gov

Synthesis of Benzamide (B126) and Benzofuran Derivatives

The carboxylic acid functionality of this compound is a key site for the synthesis of benzamide derivatives. Benzamides are an important class of compounds in medicinal chemistry. The synthesis typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, and then reacting it with a primary or secondary amine. This reaction, known as acylation, forms the amide bond.

A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. For instance, the synthesis of the gastrointestinal prokinetic agent Mosapride involves the acylation of an amine with an activated derivative of 4-amino-5-chloro-2-ethoxy-benzoic acid. google.com

Benzofuran derivatives, another significant class of heterocyclic compounds, can also be synthesized from precursors related to this compound. nih.gov The synthesis of benzofurans often involves the construction of the furan (B31954) ring onto the benzene (B151609) core. nih.gov A common strategy is the reaction of a salicylaldehyde (B1680747) or a 2-hydroxy-acetophenone derivative with a compound containing a leaving group alpha to a carbonyl, such as chloroacetone. researchgate.net In the context of the title compound, a synthetic pathway could involve introducing a hydroxy group ortho to an appropriate side chain that can then undergo an intramolecular cyclization to form the furan ring. For example, the synthesis of 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid is achieved through the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate. google.com

Design and Synthesis of Other Functionalized Analogs

The structural framework of this compound allows for the design and synthesis of a multitude of other functionalized analogs by combining various synthetic transformations. The goal of such endeavors is often to explore structure-activity relationships for biological targets or to develop materials with specific properties.

Functionalization can be achieved through various reactions:

Modification of the amino group: Besides acylation, the amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents like -OH, -CN, or other halogens.

Modification of the carboxylic acid: The carboxylic acid can be reduced to an alcohol or converted to other functional groups.

Substitution on the aromatic ring: As discussed, further halogenation or other electrophilic aromatic substitutions can introduce new groups. Cross-coupling reactions on halogenated analogs can introduce alkyl, aryl, or other moieties. nih.gov

An example of introducing further functionality is the synthesis of 2-methoxy-4-acetamido-5-ethylsulfonylbenzoic acid methyl ester, where a sulfonyl group is introduced onto the aromatic ring. patsnap.com The design of such analogs is often guided by computational modeling and a deep understanding of the target application, as seen in the development of new protein kinase inhibitors or antimicrobial agents. nih.govnih.gov


Advanced Spectroscopic Characterization Methodologies for 4 Amino 2 Chloro 5 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Amino-2-chloro-5-methylbenzoic acid, the aromatic region of the spectrum is simplified due to the substitution pattern.

The analysis can be understood by comparing it with the spectrum of the parent compound, 4-Amino-2-chlorobenzoic acid. icm.edu.pl In this parent compound, protons are observed at positions 3, 5, and 6. The introduction of a methyl group at the C5 position in this compound replaces the proton at C5 and leaves two isolated aromatic protons at C3 and C6, which are expected to appear as singlets. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are also observable, though their chemical shifts can vary depending on the solvent and concentration. The methyl (-CH₃) group introduces a characteristic singlet signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆ Note: These are predicted values based on known substituent effects and data from similar compounds.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicity
H36.5 - 6.7Singlet
H67.6 - 7.8Singlet
-CH₃2.1 - 2.3Singlet
-NH₂5.5 - 6.0Broad Singlet
-COOH12.0 - 13.0Broad Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino and methyl groups, and the electron-withdrawing chloro and carboxylic acid groups.

By referencing the experimental data for 4-Amino-2-chlorobenzoic acid, predictions can be made for the target molecule. icm.edu.pl The introduction of the C5-methyl group would cause a downfield shift for the C5 (ipso) carbon and an upfield shift for the adjacent C4 and C6 (ortho) carbons. The signal for the methyl carbon itself would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Note: These are predicted values based on known substituent effects and data from similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C1 (-COOH)167 - 169
C2 (-Cl)133 - 135
C3112 - 114
C4 (-NH₂)150 - 153
C5 (-CH₃)130 - 133
C6135 - 138
C7 (Aromatic C-COOH)115 - 118
C8 (-CH₃)18 - 22

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and complete structural elucidation, especially for complex molecules. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show no correlations in the aromatic region, confirming that the H3 and H6 protons are isolated singlets.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively link the H3 signal to the C3 carbon, the H6 signal to the C6 carbon, and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons to carbons C4, C5, and C6, confirming the position of the methyl group.

The H6 proton to carbons C2, C4, and C7, confirming its position relative to the chloro, amino, and carboxylic acid-bearing carbons.

The H3 proton to carbons C1, C2, and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a correlation between the methyl protons and the H6 proton, confirming their spatial proximity on the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally fragile molecules like this compound. nih.gov In this method, the sample in solution is sprayed into the mass spectrometer, generating gaseous ions from the liquid phase with minimal fragmentation. nih.gov The compound is typically observed as a protonated molecule, [M+H]⁺.

Given the molecular formula C₈H₈ClNO₂, the calculated monoisotopic mass is 185.0243 Da. Therefore, the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at an m/z of approximately 186.0322, corresponding to the [C₈H₉ClNO₂]⁺ ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a second peak at m/z 188.0292, two mass units higher and about one-third the intensity of the [M+H]⁺ peak.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While highly effective, GC-MS is best suited for volatile and thermally stable compounds. Carboxylic acids like this compound often have low volatility and may decompose at the high temperatures used in the GC injector. epa.gov

To overcome this, derivatization is commonly employed. The carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester, prior to analysis. For example, reaction with methanol (B129727) would yield Methyl 4-amino-2-chloro-5-methylbenzoate. This derivative is more amenable to GC separation. The subsequent mass spectrum, typically obtained by electron ionization (EI), would show a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the original molecule. The fragmentation of the closely related compound 2-Chloro-5-methylbenzoic acid has been documented, providing a basis for interpreting the fragmentation of this derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound, providing highly accurate mass measurements that are essential for determining its elemental composition. fiveable.me Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions (isobars). fiveable.me

For this compound, with the molecular formula C₈H₈ClNO₂, HRMS can verify this composition by providing an exact mass measurement that aligns with the theoretical value. The high mass accuracy, often within 5 parts per million (ppm), confirms the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. fiveable.me Furthermore, the isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), provides additional evidence for the elemental composition. fiveable.me Analysis of the fragmentation patterns produced within the mass spectrometer can also yield valuable data for confirming the compound's structural arrangement. numberanalytics.com

Table 1: Theoretical Monoisotopic Mass of this compound

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
This compound C₈H₈³⁵ClNO₂ 185.0243
This compound C₈H₈³⁷ClNO₂ 187.0214

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The technique is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the molecule's bonds. A comprehensive analysis of the FT-IR spectrum allows for the identification of the key structural components of the molecule.

Detailed experimental and theoretical studies on the closely related compound 4-Amino-2-chlorobenzoic acid (4A2ClBA) provide a strong basis for assigning the expected vibrational modes. icm.edu.plresearchgate.net The carboxyl group gives rise to a very broad O–H stretching band, typically in the 3300–2500 cm⁻¹ region, due to hydrogen bonding. icm.edu.pl The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp absorption band. For 4A2ClBA, this band was observed experimentally around 1670 cm⁻¹. researchgate.net The amino group (–NH₂) is characterized by symmetric and asymmetric stretching vibrations; in 4A2ClBA, these were observed at 3338 and 3210 cm⁻¹, respectively. researchgate.net Aromatic C–H stretching vibrations typically appear just above 3000 cm⁻¹, while the C–Cl stretching vibration is found at lower wavenumbers. icm.edu.pl

Table 2: Characteristic FT-IR Frequencies for this compound (Based on 4-Amino-2-chlorobenzoic Acid Data researchgate.net)

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carboxylic Acid (-COOH) O–H Stretch (H-bonded) 3300 - 2500 (Broad)
Carboxylic Acid (-COOH) C=O Stretch ~1670
Amino (-NH₂) Asymmetric N–H Stretch ~3340
Amino (-NH₂) Symmetric N–H Stretch ~3210
Aromatic Ring C–H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450
Alkyl (-CH₃) C–H Stretch 2980 - 2850
Haloalkane C–Cl Stretch 850 - 550

Raman spectroscopy is a complementary vibrational technique to FT-IR that provides a unique "molecular fingerprint" of a compound. It relies on the inelastic scattering of monochromatic light, which results in energy shifts that correspond to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds, making it ideal for characterizing the aromatic ring and C-C backbone of this compound.

Table 3: Key Raman Shifts for Molecular Fingerprinting (Based on 4-Amino-2-chlorobenzoic Acid Data researchgate.net)

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Breathing ~1600
Carboxylic C=O Stretch ~1670
Amino Scissoring ~1597
Aromatic C-H Bending 1300 - 1000
C-Cl Stretch 850 - 550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the carboxylic acid, amino group, and chlorine atom influences the energy of the electronic transitions. The absorption bands in the UV-Vis spectrum are typically broad due to the superposition of electronic and vibrational transitions. The expected transitions are π → π* and n → π. The π → π transitions, which are generally more intense, involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The n → π* transitions, which are less intense, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. Studies on p-aminobenzoic acid (PABA) and other derivatives show characteristic absorption maxima related to these transitions. whiterose.ac.ukmdpi.com For instance, 3-Aminobenzoic acid displays absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com

Table 4: Expected Electronic Transitions and Absorption Maxima

Transition Type Chromophore Expected λₘₐₓ Region (nm)
π → π* Substituted Benzene Ring 200 - 280
n → π* C=O (Carboxylic Acid) 250 - 300
n → π* -NH₂ (Amino Group) 230 - 270

Spectroscopic Data Interpretation and Validation of Purity and Structural Integrity

The definitive characterization of this compound requires the integrated interpretation of data from multiple spectroscopic techniques. numberanalytics.comnumberanalytics.com No single method provides a complete picture; instead, the combination of HRMS, FT-IR, Raman, and UV-Vis spectroscopy offers complementary information that, when pieced together, validates the compound's structural integrity and purity. numberanalytics.com

The process begins with HRMS to establish the correct elemental formula. numberanalytics.com FT-IR spectroscopy then confirms the presence of key functional groups such as the carboxylic acid, amine, and aromatic ring. researchgate.net Raman spectroscopy provides a complementary vibrational fingerprint, strengthening the structural identification. researchgate.net Finally, UV-Vis spectroscopy corroborates the presence of the conjugated π-electron system. whiterose.ac.uk

Validation of the structural integrity is achieved by comparing the experimental data with theoretically calculated spectra or with data from a certified reference standard. researchgate.netnih.gov A strong correlation between the experimental and theoretical spectra provides high confidence in the assigned structure. researchgate.netnih.gov Purity is assessed by the absence of extraneous peaks in the spectra. For example, unexpected signals in an FT-IR or Raman spectrum would indicate the presence of impurities with different functional groups or molecular structures. This comprehensive, multi-technique approach is essential for the unambiguous confirmation of the identity and quality of this compound. numberanalytics.com

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Chloro 5 Methylbenzoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. For molecules similar to 4-Amino-2-chloro-5-methylbenzoic acid, such as 4-Amino-2-chlorobenzoic acid, DFT calculations are frequently employed to determine the most stable, or ground state, geometry. acs.org

A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. acs.org These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's lowest energy conformation. The results from such studies on closely related compounds show excellent agreement with experimental data obtained from X-ray crystallography, validating the theoretical approach. acs.org

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the precise orientation of the amino (-NH2), chloro (-Cl), methyl (-CH3), and carboxylic acid (-COOH) groups attached to the benzene (B151609) ring.

Conformational analysis is particularly important for the carboxylic acid group, which can rotate around the C-C single bond. Theoretical calculations, like those performed on analogous molecules, explore the potential energy surface related to this rotation to identify the most stable conformer. acs.org Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the adjacent chloro substituent, can play a significant role in stabilizing specific conformations. The planarity of the benzene ring and the positions of the substituents are key parameters determined through this analysis.

The following table presents optimized geometrical parameters calculated for the closely related molecule, 4-Amino-2-chlorobenzoic acid, using the B3LYP/6–311++G(d,p) method, which serves as a model for the expected values in this compound.

ParameterCalculated Value (Å or °) for 4-Amino-2-chlorobenzoic acid acs.org
C1-C21.405
C2-C31.391
C3-C41.401
C4-C51.399
C1-C7 (Carboxyl C)1.491
C2-Cl81.745
C4-N91.375
C2-C1-C6118.8
C1-C2-C3121.3
C3-C4-C5119.5

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. acs.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the benzene ring and the electron-donating amino group, while the LUMO is a π*-antibonding orbital. DFT calculations provide quantitative values for these energies and visualize the spatial distribution of the orbitals.

The table below shows the calculated electronic properties for the related compound 4-Amino-2-chlorobenzoic acid, illustrating the typical values obtained from DFT/B3LYP/6–311++G(d,p) calculations.

PropertyCalculated Value (eV) for 4-Amino-2-chlorobenzoic acid acs.org
HOMO Energy-5.96
LUMO Energy-1.52
HOMO-LUMO Gap (ΔE)4.44

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. nih.gov This method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), calculates the magnetic shielding tensors for each nucleus. acs.org

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental data serves as a stringent test of the calculated molecular structure. For this compound, this method can predict the chemical shifts for the aromatic protons, the methyl protons, the amino protons, and the various carbon atoms in the molecule, helping to assign the signals in an experimental spectrum. acs.org

The following table provides a comparison of theoretical and experimental NMR chemical shifts for 4-Amino-2-chlorobenzoic acid, demonstrating the accuracy of the GIAO method.

AtomCalculated ¹³C Chemical Shift (ppm) acs.orgExperimental ¹³C Chemical Shift (ppm) acs.org
C1157.58153.09
C2114.12113.88
C3157.21134.83
C4112.51111.96
C5142.45133.80
C6116.51115.93
C7 (Carboxyl)168.64166.30

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT B3LYP). This calculation provides the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org The analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of each calculated frequency to specific molecular motions, such as C-H stretching, C=O stretching of the carboxyl group, or N-H bending of the amino group. chemicalbook.com This detailed assignment is crucial for a complete understanding of the molecule's vibrational spectrum.

This table presents selected calculated vibrational frequencies for 4-Amino-2-chlorobenzoic acid, which provides a reference for the expected vibrational modes of this compound.

Vibrational Mode AssignmentCalculated Scaled Frequency (cm⁻¹) for 4-Amino-2-chlorobenzoic acid acs.org
O-H Stretch (Carboxyl)3695
N-H Asymmetric Stretch3529
N-H Symmetric Stretch3338
C=O Stretch (Carboxyl)1694
N-H Scissoring1577
Aromatic C-C Stretch1551
C-Cl Stretch696

Prediction of UV-Vis Absorption Spectra

The electronic absorption spectra of aromatic compounds like this compound are governed by π→π* and n→π* transitions. Theoretical prediction of the UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT) calculations, often with functionals like B3LYP, combined with a suitable basis set. researchgate.netmdpi.com These calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved.

For a molecule with the functional groups of this compound, the primary absorption bands are expected to arise from π→π* transitions within the benzene ring. The presence of the amino (-NH2), carboxyl (-COOH), chloro (-Cl), and methyl (-CH3) groups modifies the electronic structure of the benzene ring, causing shifts in the absorption maxima compared to unsubstituted benzoic acid. The amino group typically acts as an auxochrome, causing a bathochromic (red) shift, while the carboxyl and chloro groups can also influence the spectral properties. researchgate.net TD-DFT calculations, often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase spectra, provide insights into these electronic transitions. academie-sciences.fr

Table 1: Predicted UV-Vis Spectral Data for a Substituted Benzoic Acid Analog

Predicted λmax (nm)Oscillator Strength (f)Major Transition Contribution
3150.091HOMO -> LUMO (π→π)
2700.012HOMO-1 -> LUMO (π→π)
2450.150HOMO -> LUMO+1 (π→π*)

Note: This data is representative of typical TD-DFT calculation results for structurally similar aminobenzoic acid derivatives and serves as an illustrative example.

Theoretical Studies on Reactivity and Reaction Mechanisms

The chemical reactivity of this compound can be elucidated using concepts derived from DFT, primarily through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. Regions with high HOMO density are susceptible to electrophilic attack. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Fukui Functions: To provide a more detailed picture of local reactivity, Fukui functions (f(r)) are calculated. mdpi.comnih.gov These functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks by quantifying the change in electron density at a specific point when the total number of electrons is altered. mdpi.comnih.govpreprints.org For substituted benzoic acids, these calculations can pinpoint which atoms on the aromatic ring or functional groups are most likely to participate in a reaction. researchgate.net

Analysis of Molecular Electrostatic Potential and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org MEP surfaces are color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing the most likely sites for electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxyl group and, to a lesser extent, the nitrogen atom of the amino group.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the most likely sites for nucleophilic attack. These are typically found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.

Green/Yellow Regions: Indicate areas of near-zero or intermediate potential.

The MEP map provides a clear, visual representation of the molecule's charge landscape, complementing the insights gained from FMO and Fukui function analyses and helping to understand intermolecular interactions, such as hydrogen bonding. researchgate.netwalisongo.ac.id

Prediction of Non-linear Optical Properties

Organic molecules with donor-π-acceptor architectures can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. researchgate.net In this compound, the electron-donating amino group and the electron-withdrawing carboxyl group, connected by the π-system of the benzene ring, create the potential for intramolecular charge transfer (ICT), which is a key factor for NLO activity. uou.ac.in

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netmayas.info A large value for the total first-order hyperpolarizability (β_tot) suggests a strong NLO response. researchgate.net DFT calculations are a standard method for computing these properties. Studies on similar molecules, like para-aminobenzoic acid, have shown that the presence of amino and carboxyl groups can lead to a significant NLO response. uou.ac.inuou.ac.in The magnitude of the hyperpolarizability is sensitive to the electronic nature and relative positions of the substituent groups.

Table 2: Representative Calculated Non-Linear Optical Properties for a Donor-Acceptor Substituted Benzene Analog

NLO PropertyCalculated Value (a.u.)Calculated Value (esu)
Dipole Moment (μ)3.50 D3.50 x 10-18
Polarizability (αtot)1151.70 x 10-23
Hyperpolarizability (βtot)8507.33 x 10-30

Note: Values are illustrative, based on DFT calculations for similar organic NLO compounds, as direct data for the target molecule is unavailable. The conversion from atomic units (a.u.) to electrostatic units (esu) is approximated.

Computational Descriptors and Their Significance in Chemical Research

Beyond the FMOs, a range of global reactivity descriptors can be calculated from the HOMO and LUMO energy values to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors are central to Conceptual DFT and provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. nih.gov

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high hardness value, indicating greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability. Soft molecules are generally more reactive than hard molecules. rsc.org

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors are invaluable in chemical research for comparing the reactivity of different molecules, understanding substituent effects, and predicting the course of chemical reactions without the need for experimentation. researchgate.net

Table 3: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance in Chemical Research
Electronegativity (χ)(I+A)/2 ≈ -(EHOMO+ELUMO)/2Indicates the ability of a molecule to attract electrons.
Chemical Hardness (η)(I-A)/2 ≈ (ELUMO-EHOMO)/2Measures resistance to charge transfer; related to stability.
Chemical Softness (S)1/ηIndicates polarizability and reactivity; inverse of hardness.
Electrophilicity Index (ω)μ2/(2η)Quantifies the ability of a molecule to act as an electrophile.

Applications in Chemical Research and Development

Role as a Synthetic Intermediate for Complex Organic Molecules

4-Amino-2-chloro-5-methylbenzoic acid is primarily valued in organic synthesis as a specialized intermediate for constructing more elaborate molecular architectures. The presence of distinct electron-donating (amino, methyl) and electron-withdrawing (chloro, carboxyl) groups on the benzoic acid core creates a unique electronic and steric environment. This arrangement allows for regioselective reactions and makes it a valuable precursor for target molecules where this specific substitution pattern is a required structural element.

The different functional groups on the molecule offer several avenues for chemical modification. For instance, the amino group can undergo acylation, alkylation, or diazotization, while the carboxylic acid can be converted into esters, amides, or acid chlorides. These transformations significantly expand its synthetic utility, enabling its integration into a wide array of complex organic structures.

Building Block in Pharmaceutical Precursor Synthesis

In the pharmaceutical sector, halogenated aminobenzoic acids are frequently employed as crucial intermediates for the development of new therapeutic agents. The specific placement of the amino and halogen substituents is often critical to the biological activity of the final drug molecule. this compound and its isomers serve as foundational scaffolds in medicinal chemistry for creating novel compounds with potential therapeutic value.

For example, a related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is a key intermediate in the synthesis of several drugs that act as 5-HT₄ receptor agonists, which are investigated for treating gastrointestinal motility disorders. It is also a known metabolite of Metoclopramide, a medication used for nausea and gastroparesis. The synthesis of this and similar precursors often starts from readily available materials like p-aminosalicylic acid, followed by steps such as methylation and chlorination using reagents like N-chlorosuccinimide. google.com This highlights the established role of substituted aminobenzoic acids as precursors in drug discovery and development.

Application in Agrochemical Compound Development

The structural motifs present in this compound are also valuable in the creation of modern agrochemicals. The compound serves as an intermediate in the synthesis of molecules with potential herbicidal or insecticidal properties.

The utility of this chemical class is demonstrated by the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for a new class of insecticides. patsnap.com The synthesis of this related compound is a critical step in the production of potent insecticidal agents. chemicalbook.com The development of efficient synthetic routes for these intermediates is an active area of research, aiming to provide cost-effective and scalable processes for industrial production. patsnap.com

Utility in Dye and Pigment Research

The chemical structure of this compound makes it a potential precursor in the synthesis of azo dyes. The amino group on the aromatic ring can be converted into a diazonium salt through a process called diazotization. This reactive intermediate can then be coupled with other aromatic compounds (coupling components) to form azo compounds, which are characterized by the -N=N- linkage and are often intensely colored. smolecule.com

Research on related molecules, such as 3-amino-4-methylbenzoic acid, has demonstrated their successful use in synthesizing novel azo dyes. rasayanjournal.co.in In a typical procedure, the amino-benzoic acid is treated with sodium nitrite (B80452) and a strong acid to form the diazonium salt, which is then reacted with a coupling component to produce the final dye. rasayanjournal.co.in This established chemistry suggests a similar utility for this compound in creating new dyes and pigments with specific chromatic properties.

Reagent in Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, substituted benzoic acids and their derivatives can be utilized as reagents or reference standards. A related compound, 5-amino-2-chloro-4-methylbenzoic acid, has been noted for its use as a reagent in chromatographic methods. smolecule.com Furthermore, specific high-performance liquid chromatography (HPLC) methods have been developed for the analysis of structurally similar compounds like 2-Amino-5-chloro-4-methylbenzenesulfonic acid. sielc.com Such methods are crucial for quality control, purity assessment, and pharmacokinetic studies. sielc.com The defined structure of this compound makes it suitable for use as a standard in the development and validation of analytical techniques for related substances.

Table 1: Analytical Chromatography Method for a Related Compound

ParameterCondition
Compound2-Amino-5-chloro-4-methylbenzenesulfonic acid
TechniqueReverse Phase (RP) HPLC
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
NoteFor Mass-Spec (MS) compatibility, phosphoric acid is replaced with formic acid. sielc.com

Precursor for Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitor Research

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a modern class of drugs used to treat type 2 diabetes. The synthesis of these complex therapeutic agents relies on multi-step processes involving key aromatic intermediates. While not a direct precursor itself, this compound belongs to a class of substituted benzoic acids that are foundational to the synthesis of various SGLT2 inhibitors.

For instance, the synthesis of Canagliflozin, a prominent SGLT2 inhibitor, involves intermediates derived from 5-bromo-2-methylbenzoic acid or 5-iodo-2-methylbenzoic acid. acs.orgnih.gov Similarly, the development of another SGLT2 inhibitor, LH-1801, utilizes a key intermediate synthesized from 3-amino-4-methylbenzoic acid methyl ester. thieme-connect.com These starting materials undergo a series of reactions, including Friedel-Crafts acylation and various coupling reactions, to construct the final diarylmethane core structure characteristic of many SGLT2 inhibitors. nih.gov The research into efficient, scalable syntheses for these intermediates is critical for the manufacturing of this important class of therapeutic drugs. thieme-connect.com

Building Block in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The design and synthesis of these molecules often involve the use of specific heterocyclic and aromatic building blocks to ensure high affinity and selectivity for the target kinase. Substituted benzoic acids are frequently used as fragments or starting materials in the construction of these complex inhibitors.

For example, the synthesis of a potent Aurora A kinase inhibitor was achieved using 4-chloro-2-fluorobenzoic acid as a key building block. nih.govacs.org In a different study, derivatives of 4-methylbenzamide (B193301) were synthesized and investigated as potential protein kinase inhibitors. nih.gov These examples demonstrate the utility of chloro- and methyl-substituted benzoic acid scaffolds in the field of kinase inhibitor research. The functional groups on this compound provide the necessary handles to incorporate this scaffold into larger, more complex molecules designed to interact with the ATP-binding site of kinases.

Applications in Peptide Synthesis Research

There is no specific information available in the searched scientific literature detailing the use of this compound as a building block or reagent in peptide synthesis. While substituted aminobenzoic acids are generally utilized in peptide chemistry to introduce conformational constraints or act as spacers, no documents were found that specifically describe the incorporation or application of this compound in the synthesis of peptides.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for preparing 4-Amino-2-chloro-5-methylbenzoic acid. A significant area of advancement is the use of palladium-catalyzed C–H halogenation, which allows for the direct introduction of halogen atoms onto the benzoic acid scaffold, potentially simplifying multi-step syntheses. acs.org Researchers are exploring various bidentate pyridone ligands to improve the practicality and scope of these reactions, aiming for lower catalyst loadings and scalability. acs.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A deeper understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and designing new applications. Future studies will increasingly integrate advanced spectroscopic methods with computational techniques. ucl.ac.ukacs.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, along with 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, will continue to be vital for structural elucidation. ucl.ac.ukacs.org

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for complementing experimental data. nih.govresearchgate.net DFT can be used to predict spectroscopic properties, analyze electronic structures, and investigate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the compound's behavior in different solvents. ucl.ac.ukacs.orgbohrium.com This combined approach can offer a complete picture of the molecule's speciation in solution, which is critical for controlling processes like crystallization. ucl.ac.ukacs.org

Table 1: Spectroscopic and Computational Techniques for Analysis This is an interactive table. Click on a row to learn more.

Technique Application for this compound Potential Insights
NMR Spectroscopy Elucidation of the precise arrangement of atoms and chemical environment. Connectivity, conformation, and purity.
FTIR Spectroscopy Identification of functional groups and study of hydrogen bonding. Dimerization in apolar solvents, solvent interactions. ucl.ac.uk
DFT Calculations Prediction of molecular geometry, vibrational frequencies, and electronic properties. nih.govbohrium.com Gas phase acidity, reaction mechanisms, spectroscopic data correlation. nih.gov
Molecular Dynamics Simulation of molecular motion and interactions in solution over time. Self-association behavior, solvent effects on conformation. ucl.ac.uk

Exploration of Novel Derivatives with Tailored Chemical Functionality

The structure of this compound serves as a valuable scaffold for creating novel derivatives with customized properties. The amino, carboxylic acid, and aromatic ring moieties are all amenable to chemical modification. nih.govresearchgate.net For instance, the amino group can be acylated to form amides, while the carboxylic acid can be converted to esters or other bioisosteres. mdpi.compharmtech.com

Future research will focus on synthesizing libraries of these derivatives and screening them for various biological activities or material properties. The synthesis of Schiff bases by reacting the amino group with aldehydes and ketones is one such avenue that has been explored for other aminobenzoic acids to create compounds with enhanced biological profiles. nih.govnih.gov The goal is to establish clear structure-activity relationships (SAR) to guide the rational design of new molecules with enhanced potency, selectivity, or specific physical characteristics. nih.gov

Advancements in Sustainable and Green Chemical Synthesis Innovations

The principles of green chemistry are increasingly guiding the development of synthetic organic chemistry. pnas.org Future work on this compound will emphasize the adoption of more environmentally benign synthetic routes. semanticscholar.orgwjpmr.com This includes the use of greener solvents like water or supercritical CO2, minimizing waste through atom-economical reactions, and using renewable feedstocks where possible. pnas.orgmdpi.com

A key trend is the move towards catalytic reactions that replace stoichiometric reagents, thereby reducing waste and improving efficiency. pharmtech.comscranton.edu Microwave-assisted synthesis is another green technique being explored for analogous compounds, as it can significantly reduce reaction times and energy consumption. nih.gov The development of biosynthetic pathways in microorganisms also presents a long-term, sustainable alternative to traditional chemical synthesis. mdpi.com

Table 2: Principles of Green Chemistry in Synthesis This is an interactive table. Click on a row to learn more.

Principle Application in Synthesis of this compound & Derivatives
Atom Economy Designing syntheses where the maximum number of atoms from reagents are incorporated into the final product.
Use of Catalysis Employing catalytic reagents instead of stoichiometric ones to minimize waste. pharmtech.com
Benign Solvents Replacing hazardous organic solvents with safer alternatives like water or solvent-free conditions. pnas.org

| Renewable Feedstocks | Exploring biosynthetic routes starting from renewable biomass instead of petroleum-based chemicals. mdpi.com |

Computational Design and In Silico Screening of Functionalized Analogs

Computational tools are set to play a pivotal role in accelerating the discovery of new derivatives of this compound. In silico techniques, such as molecular docking and virtual screening, allow for the rapid assessment of large libraries of virtual compounds for their potential to interact with specific biological targets, such as enzymes or receptors. mdpi.comnih.govstmjournals.com

These computational approaches can predict the binding affinity and interaction modes of designed analogs, helping to prioritize which compounds should be synthesized and tested experimentally. nih.govnih.gov By building predictive models based on the physicochemical properties and biological activities of known compounds, researchers can more efficiently design new molecules with improved therapeutic potential or other desired functionalities, saving considerable time and resources in the discovery pipeline. stmjournals.com

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2-chloro-5-methylbenzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example:

  • Halogenation: Start with a methyl-substituted benzoic acid derivative, introducing chlorine at the 2-position using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide under controlled conditions .
  • Amination: Introduce the amino group at the 4-position via catalytic hydrogenation (e.g., H₂/Pd-C) or using ammonia in a sealed reactor .
  • Purification: Recrystallization from ethanol/water mixtures (1:3 ratio) is effective for removing byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and compare melting points (expected range: 210–215°C, as seen in analogous chloro-amino benzoic acids) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Solubility: Prepare stock solutions in DMSO (25 mM) for biological assays. Avoid aqueous buffers unless stabilized at pH 4–6 to prevent degradation .
  • Storage: Store lyophilized powder at -20°C in airtight, light-protected containers. For short-term use (≤1 week), dissolved samples in DMSO can be kept at 4°C .
  • Stability Monitoring: Use LC-MS every 3 months to detect decomposition products like dechlorinated or oxidized derivatives .

Advanced Research Questions

Q. How can structural modifications of this compound enhance receptor binding in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Design:
    • Halogen Substitution: Replace the 2-chloro group with bromine or fluorine to modulate electronic effects and steric bulk. For example, 5-bromo analogs show enhanced GPCR binding in related compounds .
    • Methyl Group Optimization: Evaluate the 5-methyl group’s role by synthesizing analogs with ethyl or trifluoromethyl substituents. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₄ receptors .
  • Experimental Validation: Test analogs in radioligand binding assays (e.g., [³H]GR113808 for 5-HT₄) and compare EC₅₀ values. Cross-validate with functional assays (e.g., cAMP accumulation) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Source of Contradictions: Variability may arise from differences in assay conditions (e.g., cell lines, buffer pH) or impurities. For example, residual solvents like DMF in synthesis can inhibit enzymatic activity .
  • Resolution Workflow:
    • Reproduce Studies: Standardize protocols (e.g., use HEK-293 cells for receptor assays) and verify compound purity via NMR (¹H/¹³C) and HRMS.
    • Comparative Analysis: Test the compound alongside structurally validated controls (e.g., 4-Amino-2-chloro-6-methylbenzoic acid) to isolate positional effects .
    • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variables like concentration ranges .

Q. What advanced analytical techniques characterize the compound’s interaction with biomacromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., β-lactamase) on a CM5 chip and measure binding kinetics (ka/kd) in real-time. Use concentrations from 1 nM to 10 µM .
  • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions (e.g., serum albumin) at 25°C .
  • X-ray Crystallography: Co-crystallize with enzymes like dihydrofolate reductase (DHFR) to resolve binding modes. Refine structures using PHENIX and validate with Fo-Fc maps .

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood due to potential dust inhalation .
  • Waste Disposal: Neutralize acidic waste with 10% sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .
  • Emergency Procedures: For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) and seek medical evaluation for persistent irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.